molecular formula C6H5Cl2FN2O B1295810 3,5-Dichloro-2-fluoro-6-methoxypyridin-4-amine CAS No. 35622-80-1

3,5-Dichloro-2-fluoro-6-methoxypyridin-4-amine

Cat. No. B1295810
CAS RN: 35622-80-1
M. Wt: 211.02 g/mol
InChI Key: XBFLRBRESHZOLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3,5-Dichloro-2-fluoro-6-methoxypyridin-4-amine" is a chemically synthesized molecule that is likely to be of interest due to its potential applications in pharmaceuticals and material science. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds that can help infer the properties and synthesis of "3,5-Dichloro-2-fluoro-6-methoxypyridin-4-amine".

Synthesis Analysis

The synthesis of related pyridine derivatives often involves multi-step reactions including substitution, nitration, and ammoniation processes . For instance, the synthesis of "3-methoxy-5,6-diamino-2-nitropyridine" was achieved from "3,5-dichloropyridine" through a series of reactions including substitution and ammoniation . Similarly, "4-amino-3,5-dichloro-6-fluoropyridine-2-ol" was synthesized from "3,5-dichloro-2,4,6-trifluoropyridine" using amine substitution and hydroxy substitution . These methods could potentially be adapted for the synthesis of "3,5-Dichloro-2-fluoro-6-methoxypyridin-4-amine".

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often characterized using spectroscopic techniques such as FT-IR, FT-Raman, NMR, and X-ray diffraction . For example, the crystal structure of "5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine" was confirmed by X-ray diffraction . These techniques could be employed to determine the molecular structure of "3,5-Dichloro-2-fluoro-6-methoxypyridin-4-amine".

Chemical Reactions Analysis

The reactivity of pyridine derivatives can be influenced by the presence of substituents on the pyridine ring. For instance, the reaction activity of "3-methoxy-5-chloro-2,6-dinitropyridine" was analyzed, indicating that different substituents can affect the overall reactivity of the compound . This suggests that the specific substituents on "3,5-Dichloro-2-fluoro-6-methoxypyridin-4-amine" would play a crucial role in its chemical reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives, such as their optical properties, can be studied using UV-vis absorption and fluorescence spectroscopy . The effects of different solvents on the emission spectra of these compounds can also provide valuable information about their behavior in various environments . Additionally, computational techniques like DFT can be used to predict properties such as molecular stability, charge distribution, and electronic properties . These methods could be applied to "3,5-Dichloro-2-fluoro-6-methoxypyridin-4-amine" to gain a comprehensive understanding of its properties.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Pyridine Derivatives : A study demonstrated the synthesis of 4-amino-3,5-dichloro-6-fluoropyridine-2-ol from 3,5-dichloro-2,4,6-trifluoropyridine through amine and hydroxy substitutions. This process involved the transformation of by-products into high-yield and high-purity target compounds. The mechanism involved keto-enol tautomerism of pyridine-2-ol in alkaline solution (Mi Zhi-yuan, 2010).

  • Formation of Pyridine Nucleosides : Another research focused on the isolation of 4-Amino-5-fluoro-2-pyridone from the dealkylation of 4-amino-5-fluoro-2-methoxypyridine. This compound was used to form blocked nucleosides, leading to the creation of various nucleoside analogs (S. Nesnow & C. Heidelberger, 1975).

Analytical and Environmental Studies

  • Fluroxypyr Biodegradation : A study on fluroxypyr, which includes a 3,5-dichloro-2-fluoro-6-methoxypyridinyl moiety, investigated its biodegradation in soils. Factors like soil microbe, soil type, dissolved organic matter, temperature, and moisture were found to significantly affect the degradation rate of fluroxypyr (L. Tao & Hong Yang, 2011).

  • Environmental Monitoring : Enzyme-linked immunosorbent assays (ELISAs) were developed to quantify fluroxypyr in soil and water. The assays demonstrated cross-reactivity to metabolites like 4-amino-3,5-dichloro-6-fluoro-2-methoxypyridine, highlighting their utility in environmental monitoring (B. D. J. and J. Hall, 1996).

Safety and Hazards

The safety information for 3,5-Dichloro-2-fluoro-6-methoxypyridin-4-amine includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), and H413 (May cause long lasting harmful effects to aquatic life) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

properties

IUPAC Name

3,5-dichloro-2-fluoro-6-methoxypyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2FN2O/c1-12-6-3(8)4(10)2(7)5(9)11-6/h1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBFLRBRESHZOLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C(=C1Cl)N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00957000
Record name 3,5-Dichloro-2-fluoro-6-methoxypyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00957000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-2-fluoro-6-methoxypyridin-4-amine

CAS RN

35622-80-1
Record name 4-Pyridinamine, 3,5-dichloro-2-fluoro-6-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035622801
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dichloro-2-fluoro-6-methoxypyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00957000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fluroxypyr-2-methoxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dichloro-2-fluoro-6-methoxypyridin-4-amine
Reactant of Route 2
Reactant of Route 2
3,5-Dichloro-2-fluoro-6-methoxypyridin-4-amine
Reactant of Route 3
Reactant of Route 3
3,5-Dichloro-2-fluoro-6-methoxypyridin-4-amine
Reactant of Route 4
Reactant of Route 4
3,5-Dichloro-2-fluoro-6-methoxypyridin-4-amine
Reactant of Route 5
Reactant of Route 5
3,5-Dichloro-2-fluoro-6-methoxypyridin-4-amine
Reactant of Route 6
Reactant of Route 6
3,5-Dichloro-2-fluoro-6-methoxypyridin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.